![molecular formula C7H13NO B1601790 cis-2,6-Dimethylpiperidin-4-one CAS No. 13200-35-6](/img/structure/B1601790.png)
cis-2,6-Dimethylpiperidin-4-one
Overview
Description
“Cis-2,6-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It is used for the preparation of four new zincates and one new magnesiate .
Synthesis Analysis
The synthesis of cis-2,6-disubstituted piperidine natural products including isosolenopsins, deoxocassine, and spectaline was achieved from chiral aziridine decorated with appropriate alkyl chains for isosolenopsins or alkynyl groups for deoxocassine and spectaline at C2 .Chemical Reactions Analysis
“Cis-2,6-Dimethylpiperidin-4-one” may be used for the preparation of four new zincates and one new magnesiate . A divergent, new, and highly stereoselective synthesis of cis-2,6-disubstituted piperidine natural products was achieved from chiral aziridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-2,6-Dimethylpiperidin-4-one” include a refractive index of 1.4394 (lit.), boiling point of 127-128 °C/768 mmHg (lit.), and a density of 0.84 g/mL at 25 °C (lit.) .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543876 | |
Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2,6-Dimethylpiperidin-4-one | |
CAS RN |
13200-35-6 | |
Record name | (2R,6S)-2,6-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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